ethyl (4E)-4-hydrazinylidene-2-methyl-1-phenylindeno[1,2-b]pyrrole-3-carboxylate
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Overview
Description
Ethyl (4E)-4-hydrazinylidene-2-methyl-1-phenylindeno[1,2-b]pyrrole-3-carboxylate is a complex organic compound that belongs to the class of indeno[1,2-b]pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4E)-4-hydrazinylidene-2-methyl-1-phenylindeno[1,2-b]pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with indeno[1,2-b]pyrrole carboxylates under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4E)-4-hydrazinylidene-2-methyl-1-phenylindeno[1,2-b]pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (4E)-4-hydrazinylidene-2-methyl-1-phenylindeno[1,2-b]pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl (4E)-4-hydrazinylidene-2-methyl-1-phenylindeno[1,2-b]pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For instance, it may inhibit tubulin polymerization, causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carboxylate share structural similarities and biological activities.
Pyrrole Derivatives: Similar compounds include ethyl 2-amino-pyrrole-3-carboxylate and other substituted pyrroles.
Uniqueness
Ethyl (4E)-4-hydrazinylidene-2-methyl-1-phenylindeno[1,2-b]pyrrole-3-carboxylate is unique due to its specific hydrazinylidene and indeno[1,2-b]pyrrole moieties, which confer distinct chemical reactivity and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
ethyl (4E)-4-hydrazinylidene-2-methyl-1-phenylindeno[1,2-b]pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-3-26-21(25)17-13(2)24(14-9-5-4-6-10-14)20-16-12-8-7-11-15(16)19(23-22)18(17)20/h4-12H,3,22H2,1-2H3/b23-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUGYCCBVUDAOU-FCDQGJHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=NN)C3=CC=CC=C32)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(C2=C1/C(=N/N)/C3=CC=CC=C32)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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